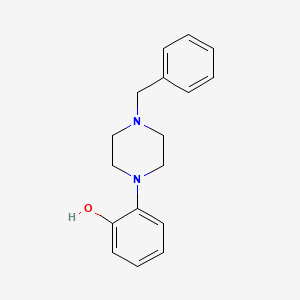
2-methoxy-3-(4-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(4-methylphenyl)propanoic acid, also known as MMPPA, is an important organic acid used in a variety of scientific research applications. It is a non-aromatic carboxylic acid, and is widely used in the synthesis of organic compounds. This acid has a wide range of applications in the fields of medicine, biochemistry, and pharmacology, and is used in the synthesis of many pharmaceuticals. MMPPA has a number of unique characteristics which make it a valuable research tool.
Wissenschaftliche Forschungsanwendungen
2-methoxy-3-(4-methylphenyl)propanoic acid has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, and is often used as a starting material in the synthesis of pharmaceuticals. It is also used in the study of enzyme structure and function, as well as in the study of metabolic pathways. 2-methoxy-3-(4-methylphenyl)propanoic acid has also been used in the study of drug metabolism and drug delivery systems.
Wirkmechanismus
2-methoxy-3-(4-methylphenyl)propanoic acid has several mechanisms of action, which depend on the application. In the synthesis of organic compounds, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an acid catalyst, which increases the rate of reaction. In enzyme studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an inhibitor, which prevents the enzyme from functioning. In metabolic studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as a substrate, which is used to study the metabolic pathways of a particular compound.
Biochemical and Physiological Effects
2-methoxy-3-(4-methylphenyl)propanoic acid has several biochemical and physiological effects, which depend on the application. In the synthesis of organic compounds, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an acid catalyst, which increases the rate of reaction. In enzyme studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an inhibitor, which prevents the enzyme from functioning. In metabolic studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as a substrate, which is used to study the metabolic pathways of a particular compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-3-(4-methylphenyl)propanoic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and can be synthesized in a laboratory setting. Another advantage is that it is highly efficient, and yields high concentrations of 2-methoxy-3-(4-methylphenyl)propanoic acid in a short amount of time. A limitation is that it is a non-aromatic carboxylic acid, which can be difficult to work with in certain laboratory experiments.
Zukünftige Richtungen
2-methoxy-3-(4-methylphenyl)propanoic acid has a wide range of potential applications in the future. One potential application is in the development of new drugs and therapies. 2-methoxy-3-(4-methylphenyl)propanoic acid could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their metabolic pathways. In addition, 2-methoxy-3-(4-methylphenyl)propanoic acid could be used in the development of new drug delivery systems, as well as in the synthesis of new organic compounds. Finally, 2-methoxy-3-(4-methylphenyl)propanoic acid could be used in the study of enzyme structure and function, as well as in the study of metabolic pathways.
Synthesemethoden
2-methoxy-3-(4-methylphenyl)propanoic acid is synthesized from the reaction of 4-methylphenol and formaldehyde in the presence of a strong acid catalyst. This reaction produces an intermediate product, 4-methylphenyl formate, which is then hydrolyzed to form 2-methoxy-3-(4-methylphenyl)propanoic acid. The reaction is highly efficient, and yields high concentrations of 2-methoxy-3-(4-methylphenyl)propanoic acid in a short amount of time. The reaction is also relatively inexpensive and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
2-methoxy-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)7-10(14-2)11(12)13/h3-6,10H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCZEAJAUUDUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(4-methylphenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

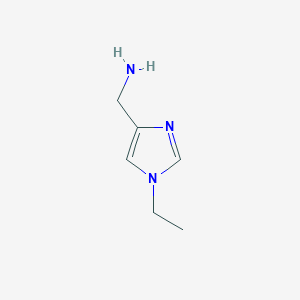
![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)
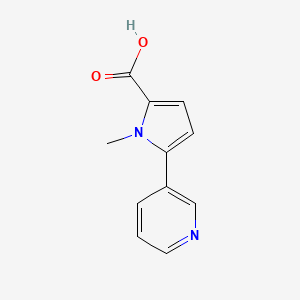
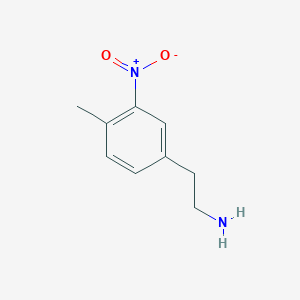

![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)

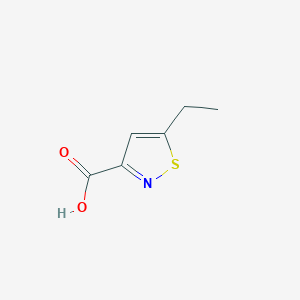
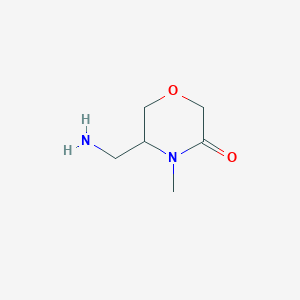


![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
